Cas no 127451-90-5 (4-Bromo-2,6-diethylaniline hydrobromide)
4-Bromo-2,6-diethylaniline hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2,6-diethylaniline hydrobromide
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- MDL: MFCD27951970
- Inchi: 1S/C10H14BrN.BrH/c1-3-7-5-9(11)6-8(4-2)10(7)12;/h5-6H,3-4,12H2,1-2H3;1H
- InChI Key: DIVYFKRWVDSCBI-UHFFFAOYSA-N
- SMILES: NC1=C(CC)C=C(Br)C=C1CC.[H]Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
4-Bromo-2,6-diethylaniline hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD322994-25g |
4-Bromo-2,6-diethylaniline hydrobromide |
127451-90-5 | 95+% | 25g |
¥987.0 | 2023-04-03 | |
| Oakwood | 095125-1g |
4-Bromo-2,6-diethylaniline hydrobromide |
127451-90-5 | 1g |
$12.00 | 2023-09-17 | ||
| Oakwood | 095125-5g |
4-Bromo-2,6-diethylaniline hydrobromide |
127451-90-5 | 5g |
$30.00 | 2023-09-17 | ||
| Oakwood | 095125-25g |
4-Bromo-2,6-diethylaniline hydrobromide |
127451-90-5 | 25g |
$120.00 | 2023-09-17 | ||
| Oakwood | 095125-100g |
4-Bromo-2,6-diethylaniline hydrobromide |
127451-90-5 | 100g |
$435.00 | 2023-09-17 | ||
| Oakwood | 095125-500g |
4-Bromo-2,6-diethylaniline hydrobromide |
127451-90-5 | 500g |
$1495.00 | 2023-09-17 | ||
| Fluorochem | 095125-25g |
4-Bromo-2,6-diethylaniline hydrobromide |
127451-90-5 | 25g |
£185.00 | 2023-04-20 | ||
| Fluorochem | 095125-100g |
4-Bromo-2,6-diethylaniline hydrobromide |
127451-90-5 | 100g |
£555.00 | 2023-04-20 | ||
| Crysdot LLC | CD12156193-100g |
4-Bromo-2,6-diethylaniline hydrobromide |
127451-90-5 | 95+% | 100g |
$339 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1780088-25g |
4-Bromo-2,6-diethylaniline hydrobromide |
127451-90-5 | 98% | 25g |
¥4773.00 | 2024-08-09 |
4-Bromo-2,6-diethylaniline hydrobromide Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 4-Bromo-2,6-diethylaniline hydrobromide
Professional Introduction to 4-Bromo-2,6-diethylaniline Hydrobromide (CAS No. 127451-90-5)
4-Bromo-2,6-diethylaniline hydrobromide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. With the CAS number 127451-90-5, this compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the presence of bromine and ethyl substituents on an aniline backbone, make it a versatile building block for drug discovery and industrial applications.
The compound’s molecular structure consists of a phenyl ring substituted with a bromine atom at the 4-position and two ethyl groups at the 2- and 6-positions. This arrangement imparts specific electronic and steric properties that are highly valuable in medicinal chemistry. The bromine atom, in particular, acts as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the construction of complex molecular architectures.
In recent years, 4-Bromo-2,6-diethylaniline hydrobromide has been explored in the development of novel therapeutic agents. Its derivatives have shown promise in various pharmacological assays, including anti-inflammatory, anticancer, and antimicrobial applications. For instance, studies have demonstrated that modifications of this scaffold can lead to compounds with enhanced binding affinity to target proteins, thereby improving drug efficacy.
One notable area of research involves the use of 4-Bromo-2,6-diethylaniline hydrobromide in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The bromine substituent on 4-Bromo-2,6-diethylaniline hydrobromide allows for easy introduction of additional functional groups, enabling the fine-tuning of kinase inhibition properties.
Another emerging application of this compound is in the field of materials science. The electronic properties of its aromatic ring make it a suitable candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have investigated its potential as a building block for conjugated polymers, which are essential components in advanced electronic devices. The ability to modify its structure further enhances its utility in this domain.
The synthesis of 4-Bromo-2,6-diethylaniline hydrobromide typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes bromination of aniline derivatives followed by alkylation with ethyl halides. The final step involves salt formation with hydrobromic acid to yield the hydrobromide salt. This synthetic pathway highlights the compound’s accessibility and scalability for industrial production.
In conclusion, 4-Bromo-2,6-diethylaniline hydrobromide (CAS No. 127451-90-5) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable intermediate for drug development and advanced material applications. As research continues to uncover new uses for this compound, its importance in scientific innovation is likely to grow even further.
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